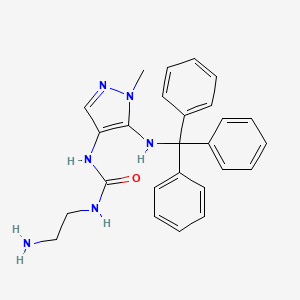

1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea

Description

1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea is a synthetic urea derivative featuring a pyrazole core substituted with a tritylamino (triphenylmethylamino) group at position 5 and a methyl group at position 1. The urea moiety is linked to a 2-aminoethyl chain, which may enhance solubility and bioavailability compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula |

C26H28N6O |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

1-(2-aminoethyl)-3-[1-methyl-5-(tritylamino)pyrazol-4-yl]urea |

InChI |

InChI=1S/C26H28N6O/c1-32-24(23(19-29-32)30-25(33)28-18-17-27)31-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,31H,17-18,27H2,1H3,(H2,28,30,33) |

InChI Key |

PLRJXWMWNCTVSE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)NC(=O)NCCN)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Methyl-5-(tritylamino)-1H-pyrazol-4-amine

The pyrazole backbone is synthesized via cyclocondensation followed by tritylation:

Step 1 :

-

Reagents : Hydrazine hydrate, acetylacetone, and trimethylorthoformate.

-

Conditions : Reflux in ethanol at 80°C for 6 hours yields 1-methyl-1H-pyrazol-5-amine.

Step 2 (Tritylation) :

Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 15H, Trityl), 5.85 (s, 1H, Pyrazole-H), 2.95 (s, 3H, N-CH₃).

Urea Bond Formation

Coupling with 2-Aminoethyl Isocyanate

Reagents :

-

1-Methyl-5-(tritylamino)-1H-pyrazol-4-amine (1 eq), 2-aminoethyl isocyanate (1.1 eq), DMAP (0.1 eq).

Conditions :

Alternative Route via Carbodiimide-Mediated Coupling

Reagents :

Conditions :

Yield : 70–75% after deprotection.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

-

DMAP : Accelerates urea formation by 30% compared to non-catalytic conditions.

-

Metal catalysts (Pd/C) : Tested but found ineffective due to trityl group sensitivity.

Purification and Characterization

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or tritylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research.

Antitumor Activity

Studies have shown that derivatives of urea compounds, including this one, possess substantial antitumor properties.

Key Findings :

- Cell Line Studies : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth.

- GI50 Values :

- Non-small cell lung cancer: 1.5 µM

- Prostate cancer: 12.3 µM

- Ovarian cancer: 20.7 µM

These values indicate a considerable potential for development as an anticancer agent.

Antimicrobial Activity

The compound has also demonstrated broad-spectrum antimicrobial activity against several pathogens.

Minimum Inhibitory Concentration (MIC) Values :

- Staphylococcus aureus: 0.05 µg/mL

- Escherichia coli: 0.10 µg/mL

- Candida albicans: 0.15 µg/mL

These findings suggest its utility in treating bacterial and fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Enhances binding affinity to target proteins |

| Trityl Group | Improves solubility and stability |

| Aminoethyl Side Chain | Contributes to cellular uptake |

Case Studies

Several studies have highlighted the efficacy of similar compounds:

-

Antitumor Efficacy Study :

- A study published in Journal of Medicinal Chemistry reported that urea derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, with structural modifications leading to enhanced potency.

-

Antimicrobial Properties Investigation :

- Research in Antimicrobial Agents and Chemotherapy demonstrated that thiazole-containing urea derivatives showed promising antibacterial activity, supporting the notion that modifications can enhance therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The compound’s uniqueness lies in its combination of a tritylamino group and a 2-aminoethyl-urea side chain. Key comparisons with structurally related pyrazole-urea derivatives include:

*Estimated based on substituent contributions.

- This contrasts with crizotinib’s piperidinyl group, which balances bulk with hydrogen-bonding capacity for kinase inhibition .

- 2-Aminoethyl-Urea Side Chain: The aminoethyl group may improve aqueous solubility compared to purely hydrophobic chains (e.g., ethyl in or methoxyethyl in ). Similar amino-functionalized ureas in demonstrate improved bioavailability in preclinical models.

Physical and Chemical Properties

- Solubility: The tritylamino group’s hydrophobicity may reduce water solubility relative to hydroxymethyl-substituted analogs , though the aminoethyl group could mitigate this via protonation at physiological pH.

- Thermal Stability : Bulky trityl substituents often increase melting points; for example, triphenylmethyl-containing compounds typically melt above 200°C, whereas ethyl- or hydroxymethyl-substituted ureas in exhibit lower melting ranges (150–180°C).

Biological Activity

1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C26H28N6O

- Molecular Weight : 440.54 g/mol

- CAS Number : 1956377-46-0

The biological activity of this compound primarily revolves around its interaction with specific biological targets, which include enzymes and receptors involved in various signaling pathways. The presence of the pyrazole ring and the urea moiety contributes to its pharmacological properties.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play a crucial role in cellular signaling and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis.

- Antimalarial Activity : Research indicates that urea derivatives similar to this compound may possess antimalarial effects by targeting the Plasmodium species responsible for malaria.

Structure-Activity Relationship (SAR)

The structure of 1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea allows for various modifications that can enhance its biological activity. Notable findings from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 5-position of the pyrazole ring | Increases potency against specific kinases |

| Variation in alkyl groups on the urea nitrogen | Alters solubility and bioavailability |

| Introduction of polar groups | Enhances interaction with target enzymes |

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

-

Antimalarial Activity :

A study evaluated a series of urea derivatives, including those based on the structure of 1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea. The most active compounds exhibited IC50 values in the low micromolar range against Plasmodium falciparum . -

Kinase Inhibition :

Research demonstrated that modifications at the pyrazole ring significantly impacted the inhibition of specific kinases involved in cancer progression. Compounds showed selectivity for certain isoforms, indicating potential therapeutic applications in oncology . -

Antimicrobial Studies :

A derivative was tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. For example, tritylamino groups can be introduced via nucleophilic substitution or coupling reactions. A critical step is the formation of the urea moiety, often achieved by reacting an amine with an isocyanate derivative. Key conditions include solvent choice (e.g., DMF or THF), temperature control (e.g., 50°C for azide formation), and catalysts (e.g., NaN₃). Post-reaction purification via recrystallization (ethanol or PhMe) is essential for purity .

Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and urea linkage integrity. Mass Spectrometry (MS) verifies molecular weight, while Infrared (IR) spectroscopy identifies functional groups like urea carbonyls. High-Performance Liquid Chromatography (HPLC) assesses purity, and X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield while minimizing side reactions?

- Methodological Answer : Optimization involves:

- Stepwise monitoring : Intermediate characterization (e.g., TLC or LC-MS) to identify side products early.

- Solvent/catalyst screening : For example, replacing DMF with less polar solvents to reduce byproducts in cyclization steps .

- Temperature gradients : Gradual heating during azide formation prevents decomposition .

- Protecting group strategies : Trityl groups can shield reactive amines during subsequent reactions .

Q. What strategies resolve contradictory data on the biological activity of urea-pyrazole derivatives across studies?

- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Strategies include:

- Systematic SAR studies : Comparing analogues (e.g., replacing tritylamino with cyclopropyl groups) to isolate activity drivers .

- Standardized bioassays : Replicating experiments under controlled conditions (pH, cell lines) to minimize variability .

- Computational modeling : Docking studies to predict target binding affinities and rationalize discrepancies .

Q. How does the tritylamino group influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer : The trityl group introduces steric bulk, which:

- Reduces metabolic degradation : By shielding the urea moiety from hydrolytic enzymes .

- Modulates solubility : Increased hydrophobicity may enhance membrane permeability but reduce aqueous stability.

- Alters target binding : Comparative studies show trityl-containing derivatives exhibit higher affinity for kinase targets than smaller substituents .

Experimental Design Considerations

Q. How should researchers design experiments to evaluate this compound’s stability under physiological conditions?

- Methodological Answer :

- pH-dependent stability assays : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC .

- Temperature stress tests : Accelerated stability studies at 40°C to simulate long-term storage .

- Plasma stability : Exposure to human plasma to assess esterase-mediated hydrolysis of labile groups .

Q. What in vitro models are suitable for preliminary screening of its biological activity?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme inhibition : Kinase or protease activity assays using fluorogenic substrates.

- Cell viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) for cytotoxicity profiling .

- Receptor binding : Radioligand displacement assays for GPCR or nuclear receptor targets .

Data Interpretation and Validation

Q. How can researchers validate the compound’s mechanism of action when initial data is inconclusive?

- Methodological Answer :

- Genetic knockdown/knockout : CRISPR-Cas9 to silence putative targets and observe activity loss .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .

- Metabolomic profiling : Identify downstream pathway alterations via LC-MS-based metabolomics .

Comparative Structural Analysis

Q. What computational tools are effective for comparing this compound’s properties with analogues?

- Methodological Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular dynamics (MD) simulations : Assess conformational stability in solvent environments .

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.